molecular formula C26H26N2O4S B4949155 2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide

2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide

Cat. No.: B4949155
M. Wt: 462.6 g/mol
InChI Key: PGUSHRFXWVZIBG-UHFFFAOYSA-N
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Description

2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide, also known as BPTN, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thioester derivatives and has shown promising results in various studies.

Mechanism of Action

2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide inhibits thioesterases by binding to the catalytic site of the enzyme and preventing the hydrolysis of the thioester bond. This leads to the accumulation of thioester intermediates, which can have various effects depending on the specific enzyme being inhibited. For example, inhibition of FAS leads to decreased fatty acid synthesis, while inhibition of APT1 leads to increased protein thioesterification.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and organisms. Inhibition of FAS by this compound has been shown to decrease cell proliferation and induce apoptosis in cancer cells. Inhibition of ACS by this compound has been shown to decrease lipid accumulation in adipocytes and improve insulin sensitivity in obese mice. Inhibition of APT1 by this compound has been shown to increase protein thioesterification and promote autophagy in cells.

Advantages and Limitations for Lab Experiments

2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide has several advantages as a research tool, including its high potency and selectivity for thioesterases, its ability to modulate various biological processes, and its availability as a synthetic compound. However, this compound also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving 2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide. One area of interest is the development of more potent and selective thioesterase inhibitors based on the structure of this compound. Another area of interest is the identification of novel thioesterase targets and the characterization of their roles in various biological processes. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes for various diseases.

Synthesis Methods

The synthesis of 2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide involves the reaction of 4-butoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-butoxychalcone. The chalcone is then reacted with thioacetamide and 2-naphthylacetic acid to form this compound. The overall yield of this compound is around 60%, and the compound can be purified by recrystallization or column chromatography.

Scientific Research Applications

2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide has been extensively used in scientific research as a tool to study the role of thioesterases in various biological processes. Thioesterases are enzymes that catalyze the hydrolysis of thioester bonds, which are important intermediates in many metabolic pathways. This compound has been shown to be a potent inhibitor of several thioesterases, including fatty acid synthase (FAS), acyl-CoA synthetase (ACS), and acyl-protein thioesterase 1 (APT1).

Properties

IUPAC Name

2-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-2-3-14-32-22-12-10-21(11-13-22)28-25(30)16-23(26(28)31)33-17-24(29)27-20-9-8-18-6-4-5-7-19(18)15-20/h4-13,15,23H,2-3,14,16-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUSHRFXWVZIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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